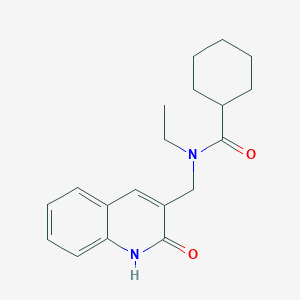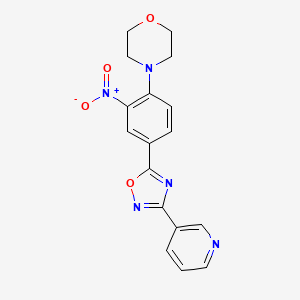
1-(4-methylpiperidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylpiperidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one, commonly known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research chemical. MDPV is a psychoactive substance that can produce stimulant effects similar to those of amphetamines and cocaine. In recent years, MDPV has been the focus of numerous scientific studies aimed at understanding its synthesis, mechanism of action, and potential applications in various research fields.
作用机制
MDPV acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of MDPV, as well as its potential for abuse.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, MDPV has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
MDPV has several advantages as a research chemical, including its ability to produce stimulant effects similar to those of amphetamines and cocaine. Additionally, MDPV is relatively easy to synthesize and can be obtained in pure form. However, there are also several limitations to using MDPV in lab experiments, including its potential for abuse and the potential for neurotoxicity.
未来方向
There are several areas of future research that could be explored with MDPV as a research chemical. One potential area of research is the development of novel treatments for addiction and other psychiatric disorders. Additionally, MDPV could be used as a tool to study the effects of stimulants on the brain and behavior, as well as the potential for neurotoxicity associated with these substances. Finally, MDPV could be used to study the interactions between neurotransmitters and their receptors, leading to a better understanding of the mechanisms underlying drug addiction and other psychiatric disorders.
合成方法
MDPV can be synthesized through a variety of methods, including the Leuckart route, reductive amination, and Mannich reaction. The Leuckart route involves the reaction of piperonal with methylamine, while reductive amination involves the reaction of p-toluidine with alpha-bromo-4-methylpropiophenone. The Mannich reaction involves the reaction of p-toluidine with formaldehyde and MDP-2-P.
科学研究应用
MDPV has been used in a variety of scientific research applications, including as a tool to study the effects of psychoactive substances on the brain and behavior. MDPV has been shown to produce a range of behavioral effects, including hyperactivity, stereotypy, and locomotor activity. Additionally, MDPV has been used to study the effects of stimulants on the dopamine system, as it has been shown to increase dopamine release in the brain.
属性
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-3-5-15(6-4-13)18-19-16(23-20-18)7-8-17(22)21-11-9-14(2)10-12-21/h3-6,14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPRPUDJRAPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

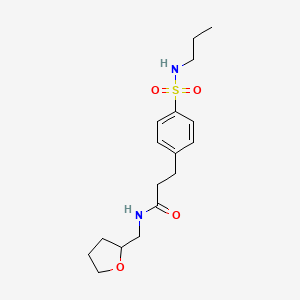
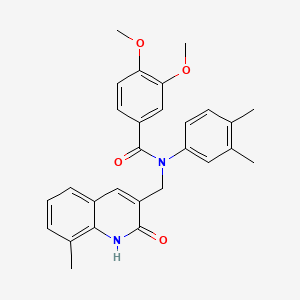
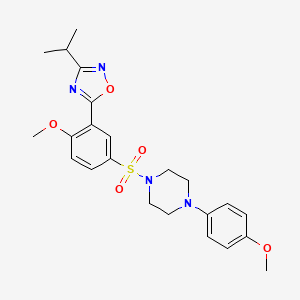
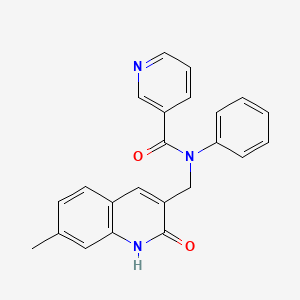
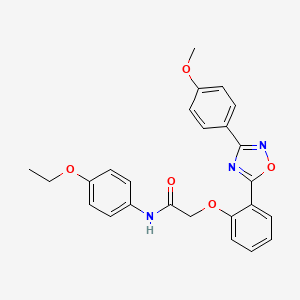
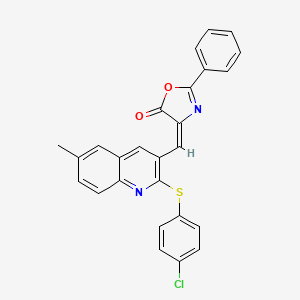
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
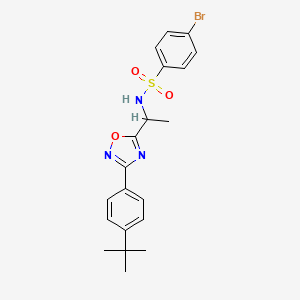
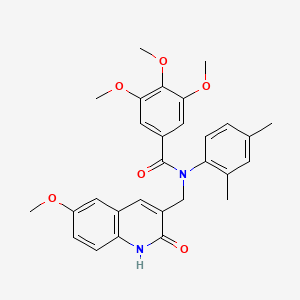
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)


